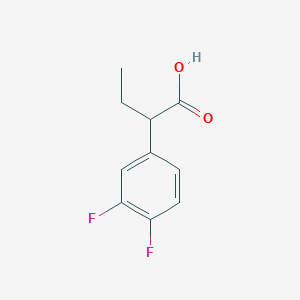
2-Amino-2-(3-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-methylcyclohexyl)acetamide is a chemical compound with the molecular formula C9H18N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a cyclohexyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylcyclohexyl)acetamide typically involves the reaction of 3-methylcyclohexanone with ammonia and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 3-methylcyclohexanone is reacted with ammonia to form an intermediate compound.
Addition of glycine: The intermediate is then reacted with glycine to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-methylcyclohexyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used in oxidation reactions.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution reagents: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include oxides, reduced forms, and substituted derivatives of this compound. These products have diverse applications in various fields of research.
Applications De Recherche Scientifique
2-Amino-2-(3-methylcyclohexyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(cyclohexyl)acetamide: Similar in structure but lacks the methyl group on the cyclohexyl ring.
2-Amino-2-(4-methylcyclohexyl)acetamide: Similar but with the methyl group positioned differently on the cyclohexyl ring.
2-Amino-2-(3-ethylcyclohexyl)acetamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2-Amino-2-(3-methylcyclohexyl)acetamide is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-amino-2-(3-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12) |
Clé InChI |
BERMKDJKJVXDOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


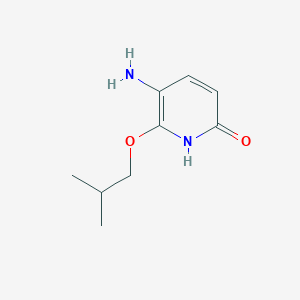
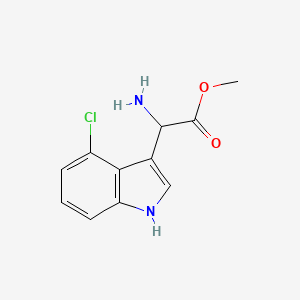

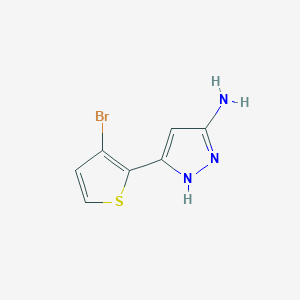
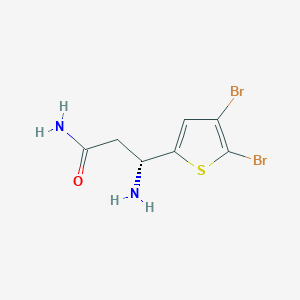


![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
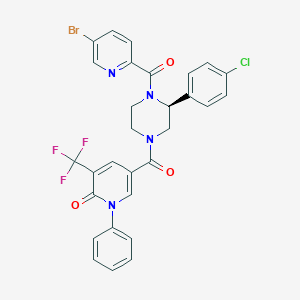
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

